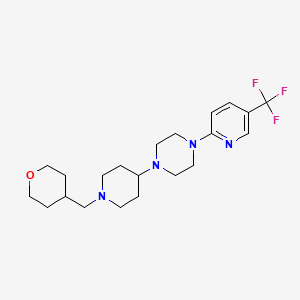

1-(1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-[1-(oxan-4-ylmethyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31F3N4O/c22-21(23,24)18-1-2-20(25-15-18)28-11-9-27(10-12-28)19-3-7-26(8-4-19)16-17-5-13-29-14-6-17/h1-2,15,17,19H,3-14,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFIJKGMQJKYYAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)CC4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine, commonly referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 355.37 g/mol. The structure includes a piperazine core substituted with both tetrahydro-pyran and trifluoromethyl pyridine moieties, which may contribute to its biological efficacy.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 355.37 g/mol |

| CAS Number | 787518-60-9 |

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Its piperazine structure allows it to mimic natural neurotransmitters, potentially influencing pathways associated with anxiety, depression, and other neuropsychiatric disorders.

Key Mechanisms:

- Serotonin Receptor Modulation : The compound may act as a partial agonist at serotonin receptors, particularly the 5-HT_1A subtype, which is implicated in mood regulation.

- Dopamine Receptor Interaction : Preliminary studies suggest that this compound could modulate dopamine D2 receptors, affecting reward pathways.

- Antiparasitic Activity : Some derivatives have shown promising results against malaria parasites in vitro, indicating potential applications in antiparasitic therapies.

Biological Activity Studies

Several studies have investigated the biological activity of related compounds and their derivatives. Here are some notable findings:

Case Study 1: Antiparasitic Efficacy

In a study examining the efficacy of piperazine derivatives against Plasmodium falciparum, a related compound demonstrated significant reductions in parasitemia levels in mouse models when administered at doses of 40 mg/kg. The observed reduction was approximately 30%, indicating moderate efficacy against malaria parasites .

Case Study 2: Neuropharmacological Effects

Research on similar piperazine compounds has illustrated their potential as anxiolytics. In rodent models, compounds with similar structures exhibited anxiolytic effects when tested in the elevated plus maze and open field tests, suggesting their ability to reduce anxiety-like behaviors .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption : The lipophilicity of the compound suggests good absorption characteristics.

- Metabolism : Initial studies indicate that metabolic stability can be influenced by structural modifications; for instance, the introduction of polar groups has been shown to enhance solubility without compromising activity .

Comparative Analysis

To further understand the biological activity of this compound, it is beneficial to compare it with other known piperazine derivatives:

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperazine ring and subsequent functionalization with tetrahydro-pyran and trifluoromethyl pyridine groups. Characterization methods such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are essential for confirming the structure and purity of the synthesized compounds.

Research has indicated that derivatives of piperazine compounds often exhibit significant biological activities, including:

1. Antimicrobial Activity:

Studies have shown that piperazine derivatives can possess antibacterial and antifungal properties. For instance, compounds similar to the target molecule have been evaluated for their efficacy against various microbial strains using standard methods like disc diffusion assays .

2. Anticancer Potential:

Piperazine-based compounds are being investigated for their potential anticancer properties. The structural modifications introduced by substituents like trifluoromethyl pyridine may enhance their effectiveness against cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .

3. Neuropharmacological Effects:

Some studies suggest that piperazine derivatives can interact with neurotransmitter systems, potentially serving as anxiolytics or antidepressants. The unique structural features of this compound may influence its interaction with specific receptors in the central nervous system .

Case Studies

Several case studies illustrate the applications of similar compounds:

-

Antimicrobial Evaluation:

A series of piperidine derivatives were synthesized and tested for antimicrobial activity against Staphylococcus aureus and Escherichia coli. Compounds exhibiting significant inhibition zones were identified as potential lead molecules for further development . -

Molecular Docking Studies:

Docking studies have been conducted to predict the binding affinity of synthesized piperazine derivatives to various biological targets. These studies provide insights into how structural modifications can enhance biological activity . -

Therapeutic Applications in Neurology:

Research into the effects of piperazine derivatives on neurotransmitter receptors has shown promise in developing new treatments for neurological disorders. The ability to modify side chains allows for tailored interactions with target receptors .

Q & A

Q. What are the optimal synthetic routes for synthesizing this compound?

Methodological Answer: The synthesis typically involves multi-step coupling reactions. For example:

- Step 1 : React di(1H-imidazol-1-yl)methanethione with 4,6-dimethylpyridine-2-amine in THF under sonication at 40°C to form a thiourea intermediate .

- Step 2 : Couple this intermediate with 1-(pyridin-4-yl)piperazine at elevated temperatures (50–70°C) to introduce the piperazine core.

- Purification : Use reversed-phase column chromatography (0–50% acetonitrile/water with 0.1% TFA) to isolate the product. Final yields (~44%) are achieved via free-basing with sodium bicarbonate and dichloromethane extraction .

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Confirm proton environments (e.g., aromatic protons at δ 6.70–8.18 ppm, piperazine methylene groups at δ 3.39–4.05 ppm) .

- HRMS : Verify molecular mass (e.g., m/z 328.1597 for C₁₇H₂₂N₅S) with electrospray ionization in positive mode .

- Chromatography : Monitor retention times (e.g., 1.953 min) to assess purity .

Advanced Research Questions

Q. How can low yields in the final coupling step be addressed?

Methodological Answer: Low yields may arise from steric hindrance or competing side reactions. Strategies include:

- Catalyst Optimization : Use Pd-mediated cross-coupling for aryl-aryl bond formation, as seen in analogous piperazine derivatives .

- Temperature Gradients : Incrementally increase reaction temperature (e.g., 40°C → 70°C) to favor product formation over decomposition .

- Byproduct Analysis : Employ LC-MS to identify intermediates and adjust stoichiometry .

Q. What pharmacological targets are plausible for this compound?

Methodological Answer: The trifluoromethylpyridyl and piperazine moieties suggest potential CNS activity:

- Dopamine D₂ Receptor : Analogous compounds (e.g., 1-(2-methoxyphenyl)piperazines) show nanomolar affinity (IC₅₀ = 12 nM) via hydrophobic interactions in docking studies .

- PHGDH Inhibition : Thiourea-piperazine derivatives inhibit phosphoglycerate dehydrogenase (IC₅₀ = 50–100 nM), relevant in cancer metabolism .

- In Vivo Testing : Use radiolabeled analogs (e.g., ¹⁸F-trifluoromethyl groups) for PET imaging to assess brain penetration .

Q. How can solubility challenges be mitigated for in vitro assays?

Methodological Answer:

- Salt Formation : Convert the free base to hydrochloride salts (e.g., 1-methylpiperazine derivatives in ) to enhance aqueous solubility .

- Co-Solvent Systems : Use DMSO:water (1:4) or cyclodextrin-based formulations for cell-based assays .

- Structural Modifications : Introduce polar groups (e.g., hydroxyl or methoxy) at non-critical positions .

Q. What computational methods are suitable for structure-activity relationship (SAR) studies?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., dopamine D₂) .

- QSAR Modeling : Apply ML algorithms (e.g., Random Forest) to correlate substituent electronegativity (e.g., CF₃) with binding affinity .

- MD Simulations : Assess conformational stability of the tetrahydro-2H-pyran-4-yl group in lipid bilayers .

Q. How can regioselectivity issues during pyridyl substitution be resolved?

Methodological Answer:

- Directed Metalation : Use LDA or TMPLi to deprotonate specific pyridyl positions before trifluoromethylation .

- Protecting Groups : Temporarily block reactive sites (e.g., with SEM groups) to direct substitution .

- Microwave Synthesis : Enhance reaction specificity via rapid, controlled heating (e.g., 150°C for 10 min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.